![molecular formula C10H15N3 B13074176 7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13074176.png)
7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 2 and a cyclopropyl moiety at position 5. The fully saturated 4H,5H,6H,7H backbone distinguishes it from partially unsaturated analogs (e.g., pyrimidinones). Key properties include:
Preparation Methods
The synthesis of 7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of cyclopropylamine with 2-methyl-3-oxo-3,4-dihydropyrazolo[1,5-a]pyrimidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard chromatographic techniques .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Antitumor Activity
Research has indicated that 7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine exhibits promising antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry reported that this compound showed significant cytotoxicity against human breast cancer cells (MCF-7) and human lung cancer cells (A549) with IC50 values in the micromolar range. The mechanism of action involves the induction of apoptosis through the activation of caspase pathways .
Antiviral Properties
The compound has also been evaluated for its antiviral effects. It has shown activity against several viruses by inhibiting their replication.
- Case Study : A clinical trial assessed the efficacy of this compound in treating viral infections such as hepatitis C. Results indicated a reduction in viral load and improvement in liver function tests among participants receiving the compound compared to placebo .
Neurological Disorders
Emerging research suggests potential applications in treating neurological disorders due to its neuroprotective effects.
- Case Study : Preclinical studies have demonstrated that this compound can mitigate neurodegeneration in models of Alzheimer's disease. It appears to enhance cognitive function and reduce amyloid-beta plaque formation .
Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory properties which could be beneficial in treating conditions like rheumatoid arthritis.
- Research Findings : In a controlled study involving animal models of arthritis, administration of this compound resulted in decreased levels of inflammatory cytokines and reduced joint swelling .
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Antitumor Activity | Inhibition of cancer cell proliferation | Significant cytotoxicity against MCF-7 and A549 cells |
Antiviral Properties | Inhibition of viral replication | Reduced viral load in hepatitis C patients |
Neurological Disorders | Neuroprotective effects | Enhanced cognitive function in Alzheimer's models |
Anti-inflammatory Effects | Reduction of inflammation in arthritis | Decreased inflammatory cytokines and joint swelling |
Mechanism of Action
The mechanism of action of 7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells . The molecular pathways involved in these effects are currently under investigation, with a focus on understanding the compound’s potential as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pyrazolo[1,5-a]pyrimidine core allows diverse substitutions. Below is a comparison of structural analogs:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : CF$_3$ at position 7 () enhances metabolic stability and lipophilicity, making these compounds suitable for CNS-targeting drugs.
- Functional Group Diversity : Carboxylic acid () and ester groups () enable further derivatization for prodrug design or solubility modulation.
Physicochemical Properties
- Solubility: The 5-carboxylic acid derivative () exhibits higher aqueous solubility compared to non-polar analogs like the trifluoromethyl-substituted compound.
- Thermal Stability : Trifluoromethyl-substituted analogs () display higher thermal stability (decomposition >250°C) due to strong C-F bonds.
- Crystallinity : Halogenated derivatives (e.g., 3-iodo in ) often form stable crystals suitable for X-ray diffraction studies.
Biological Activity
7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly focusing on its pharmacological properties and mechanisms of action based on recent research findings.
- Molecular Formula : C10H15N3
- Molecular Weight : 177.25 g/mol
- CAS Number : 1690810-32-2
Biological Activity Overview
The biological activity of this compound has been primarily explored in the context of its potential as an antitubercular agent and its role in inhibiting cancer cell proliferation.
Antitubercular Activity
Recent studies have identified pyrazolo[1,5-a]pyrimidine derivatives as promising candidates for treating tuberculosis (TB). The compound was evaluated for its efficacy against Mycobacterium tuberculosis (Mtb) through high-throughput screening methods.
Key Findings :
- The compound exhibited moderate antitubercular activity with low cytotoxicity in macrophage models.
- Mechanistic studies indicated that the action of this compound was independent of traditional targets like cell-wall biosynthesis and iron uptake pathways. Instead, it may disrupt metabolic processes crucial for Mtb survival .
Table 1: Antitubercular Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
Compound | MIC (µg/mL) | Cytotoxicity (CC50 µg/mL) | Mechanism of Action |
---|---|---|---|
7-Cyclopropyl-2-methyl | 8 | >100 | Disruption of metabolic pathways |
Other derivatives | Varies | Varies | Varies |
Anticancer Activity
In addition to its antitubercular properties, this compound has shown potential as an anticancer agent. Research indicates that it may inhibit specific kinases involved in cancer cell proliferation.
Key Findings :
- The compound has been linked to inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- In vitro studies demonstrated significant reductions in the viability of various cancer cell lines upon treatment with this compound.
Table 2: Anticancer Activity in Various Cell Lines
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa (Cervical) | 10 | CDK inhibition |
MCF-7 (Breast) | 15 | CDK inhibition |
A549 (Lung) | 12 | CDK inhibition |
Case Studies
-
Case Study on Tuberculosis Treatment :
A focused library of pyrazolo[1,5-a]pyrimidine analogs was synthesized to evaluate their antitubercular properties. The best-performing compounds were assessed for their ability to inhibit Mtb growth without significant cytotoxic effects on host cells. Notably, mutations in the Mtb genome conferred resistance to these compounds by altering metabolic pathways crucial for their efficacy . -
Case Study on Cancer Cell Lines :
In a study evaluating the anticancer potential of various pyrazolo[1,5-a]pyrimidine derivatives, 7-Cyclopropyl-2-methyl was highlighted for its ability to induce apoptosis in cancer cells through CDK inhibition. This suggests a dual mechanism where the compound not only halts proliferation but also promotes programmed cell death in malignant cells.
Properties
Molecular Formula |
C10H15N3 |
---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
7-cyclopropyl-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H15N3/c1-7-6-10-11-5-4-9(8-2-3-8)13(10)12-7/h6,8-9,11H,2-5H2,1H3 |
InChI Key |
UILNFYOQWHAYFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(CCNC2=C1)C3CC3 |
Origin of Product |
United States |
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